2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide
Description
This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted at the 4-position with a benzenesulfonyl group and at the 8-position with a 2-oxoacetamide moiety linked to a 4-chlorophenyl group. Its molecular formula is C₂₁H₂₂ClN₃O₅S, with a molecular weight of ~463.94 g/mol (estimated based on structural analogs).
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S/c22-16-6-8-17(9-7-16)23-19(26)20(27)24-12-10-21(11-13-24)25(14-15-30-21)31(28,29)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKQFAMKXADWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide typically involves multi-step organic reactions. Common synthetic routes include the reaction of benzenesulfonyl derivatives with diaza-spiro intermediates, followed by chlorophenyl and acetamide functionalization. The specific conditions for these reactions usually involve controlled temperatures, the presence of catalytic agents, and strictly maintained reaction times to ensure high yields and purity.
Industrial Production Methods
While the compound's industrial production may not be as widespread as its lab-scale synthesis, the industrial methods generally focus on scalability and cost-efficiency. Automated systems and continuous flow reactors can be employed to handle large volumes of reactants. These methods aim to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize output while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
This compound is reactive to various chemical processes, including:
Oxidation: It undergoes oxidation reactions, forming oxidized derivatives under specific oxidative conditions.
Reduction: Reductive conditions can reduce certain functional groups within the compound, altering its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzenesulfonyl or chlorophenyl groups, leading to different derivative compounds.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Nucleophiles like amines or alcohols, electrophiles like halogenating agents.
Major Products Formed
The products formed from these reactions vary based on the reagents and conditions. Examples include:
Oxidized derivatives with additional oxygen-containing functional groups.
Reduced compounds with altered redox states.
Substituted compounds with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic transformations, making it valuable in synthetic organic chemistry research.
Biology
Biologically, 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide is studied for its potential bioactivity. It may interact with biological macromolecules, influencing biological pathways and processes.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in targeting diseases where its unique functional groups can play a crucial role.
Industry
Industrial applications include its use in the development of new materials with specific properties, such as polymers or specialty chemicals. Its structural versatility allows for customization in various material science applications.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. Its functional groups interact with these targets, modulating their activity and influencing downstream pathways. This interaction can lead to inhibition or activation of specific biological processes, making it a key player in therapeutic research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the aromatic rings and modifications to the carbonyl-containing side chain. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | Activity/Notes |
|---|---|---|---|---|---|
| Target Compound: 2-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide | C₂₁H₂₂ClN₃O₅S | ~463.94 | 4-Chlorophenyl, benzenesulfonyl | ~2.5* | Hypothesized PLD inhibition |
| Analog 1: 2-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methylphenyl)-2-oxoacetamide | C₂₂H₂₅N₃O₅S | 443.516 | 4-Methylphenyl, benzenesulfonyl | ~2.2 | Research use only |
| Analog 2: 4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-ylmethanone | C₂₁H₂₄N₂O₄S | 400.5 | 2-Methylphenyl, methanone | 2.2885 | Stereo: Achiral |
| VU0285655-1 (VU02): N-{2-[4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-8-yl]ethyl}quinoline-3-carboxamide | C₂₆H₂₇N₅O₂ | 449.53 | Quinoline-3-carboxamide, phenyl | N/A | PLD inhibitor (IC₅₀: 10–50 nM) |
*Estimated based on chloro-substituent’s contribution to lipophilicity.
Key Observations:
- Substituent Effects : The 4-chlorophenyl group in the target compound likely increases logP compared to the 4-methylphenyl analog (Analog 1), enhancing membrane permeability.
- Biological Relevance: VU02, a spirocyclic PLD inhibitor, shares a similar scaffold but incorporates a quinoline carboxamide group, demonstrating nanomolar potency. This suggests the target compound may also target PLD, though experimental validation is required.
Biological Activity
The compound 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide (CAS Number: 896376-40-2) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a spirocyclic core and functional groups, suggest a diverse range of biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have shown inhibitory effects on enzymes such as fibroblast growth factor receptor 4 (FGFR4) and vanin-1, which are critical in cell signaling pathways related to proliferation and differentiation. The sulfonamide group is often involved in binding interactions that can modulate enzyme activity.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
-
Anticancer Activity :
- The compound has been evaluated for its potential as an anticancer agent. It may inhibit tumor growth by disrupting signaling pathways involved in cancer cell proliferation.
- Preliminary data suggests that it could be effective against certain types of cancer, although detailed clinical studies are needed for validation.
-
Anti-inflammatory Properties :
- Similar compounds have demonstrated anti-inflammatory effects by acting as antagonists to specific immune pathways. This suggests that this compound may also exhibit such properties.
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Enzyme Inhibition :
- The compound's structure allows it to potentially inhibit enzymes involved in critical metabolic pathways. This inhibition could lead to therapeutic effects in conditions like diabetes and obesity.
Research Findings
A summary of research findings related to the biological activity of the compound is presented below:
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Inhibitory effects on cancer cell lines; potential for development as an anticancer drug | |
| Anti-inflammatory Effects | Possible modulation of immune response; further studies required | |
| Enzyme Interaction | Potential inhibition of FGFR4 and vanin-1; implications for metabolic disorders |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
